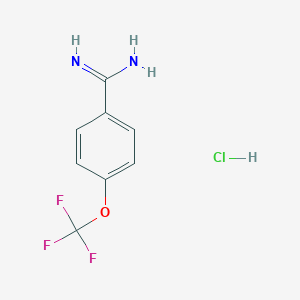

4-(Trifluoromethoxy)benzamidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-(Trifluoromethoxy)benzamidine hydrochloride involves cyclo-condensation reactions. For example, the synthesis of 4-trifluoromethyl-2-methyl[phenyl]pyrimidines from β-alkoxyvinyl trifluoromethyl ketones with acetamidine or benzamidine hydrochloride has been reported, highlighting the versatility of trifluoromethyl-containing compounds in organic synthesis (Zanatta et al., 1998).

Molecular Structure Analysis

The molecular and crystal structures of compounds related to 4-(Trifluoromethoxy)benzamidine hydrochloride have been determined by X-ray crystallography. For instance, the structure of N-(1,2,4-triazol-5-yl)benzamidine and its hydrochloride has been elucidated, providing insight into the molecular configurations and intermolecular hydrogen bonds that stabilize these compounds (Kurella et al., 1992).

Chemical Reactions and Properties

Trifluoromethyl groups in compounds like 4-(Trifluoromethoxy)benzamidine hydrochloride exhibit unique reactivity. For example, the synthesis of 1,5-fused 1,2,4-triazoles from N-heteroaryl benzamidines using trichloroisocyanuric acid demonstrates the potential for direct metal-free oxidative N–N bond formation, showcasing the chemical versatility of trifluoromethyl-containing compounds (Bhatt et al., 2019).

Physical Properties Analysis

The physical properties of compounds related to 4-(Trifluoromethoxy)benzamidine hydrochloride, such as solubility and crystallinity, are influenced by their molecular structure. For instance, studies on similar compounds have shown variations in solubility and crystal packing, which are crucial for understanding their behavior in different environments (Kara et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 4-(Trifluoromethoxy)benzamidine hydrochloride derivatives, are significant for their potential applications. Research on related compounds has explored various chemical transformations, highlighting the role of the trifluoromethyl group in facilitating diverse reactions (Jana et al., 2015).

Aplicaciones Científicas De Investigación

Novel Pyrimidine Derivatives

Researchers have utilized benzamidine derivatives, including compounds similar to 4-(trifluoromethoxy)benzamidine hydrochloride, in the synthesis of novel pyrimidine derivatives. These chemical reactions, aimed at expanding the π-conjugated chains of pyrimidines, have potential applications in developing new materials and pharmaceuticals with enhanced properties. For instance, the reactions of various benzamidine hydrochlorides with chalcones have led to the formation of 2,4,6-triarylpyrimidines, demonstrating the versatility of benzamidine derivatives in organic synthesis (Harutyunyan et al., 2020).

Trifluoromethoxylation Reagents

The synthesis and application of trifluoromethoxylation reagents highlight the importance of the trifluoromethoxy group in introducing fluorine into organic molecules. This process is crucial for developing compounds with desired pharmacological and biological properties. A study on the preparation of an isolable pyridinium trifluoromethoxide salt from reactions involving trifluoromethoxy derivatives provides insights into the nucleophilic trifluoromethoxylation process, showcasing the relevance of trifluoromethoxy compounds in synthesizing trifluoromethyl ethers (Duran-Camacho et al., 2021).

Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives

The trifluoromethoxy group's incorporation into aromatic compounds poses significant challenges in organic chemistry due to the group's reactivity and the harsh conditions required for its introduction. A protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives using Togni reagent II demonstrates the group's utility in creating compounds with potential applications in drug discovery and material science. This synthesis method offers a more accessible approach to introducing the trifluoromethoxy group into aromatic compounds, potentially leading to new pharmaceuticals and functional materials (Feng & Ngai, 2016).

Safety and Hazards

“4-(Trifluoromethoxy)benzamidine hydrochloride” may cause skin and eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off immediately with plenty of water . If inhaled, the victim should be moved to fresh air . If ingested, it is advised not to induce vomiting .

Propiedades

IUPAC Name |

4-(trifluoromethoxy)benzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13;/h1-4H,(H3,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLOKJSAFAEHRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OC(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethoxy)benzamidine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B53204.png)

![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B53216.png)